4-((2,4-Dichlorobenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((2,4-Dichlorobenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a pyridine ring, and a dichlorobenzylidene moiety, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dichlorobenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides or sulfonic acids.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The dichlorobenzylidene moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-((2,4-Dichlorobenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique chemical structure. The triazole and pyridine rings may play a role in binding to these targets, while the dichlorobenzylidene moiety could contribute to its overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,4-Dichlorobenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-((2,4-Dichlorobenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-((2,4-Dichlorobenzylidene)amino)-5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
What sets 4-((2,4-Dichlorobenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol apart from similar compounds is the presence of the pyridine ring, which can enhance its binding affinity to certain biological targets and potentially improve its pharmacological properties.
Properties
Molecular Formula |
C14H9Cl2N5S |
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Molecular Weight |
350.2 g/mol |
IUPAC Name |
4-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H9Cl2N5S/c15-11-2-1-10(12(16)7-11)8-18-21-13(19-20-14(21)22)9-3-5-17-6-4-9/h1-8H,(H,20,22)/b18-8+ |
InChI Key |
YSRJTNRDAPMYKW-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=N/N2C(=NNC2=S)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NN2C(=NNC2=S)C3=CC=NC=C3 |
Origin of Product |
United States |
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